N-(6-(1H-imidazol-1-yl)pyridin-3-yl)butyramide
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Overview
Description
N-(6-(1H-imidazol-1-yl)pyridin-3-yl)butyramide is a synthetic organic compound that features both imidazole and pyridine rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their broad spectrum of biological activities. The compound is of interest in various fields, including pharmaceuticals and chemical research, due to its potential therapeutic properties and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-(1H-imidazol-1-yl)pyridin-3-yl)butyramide typically involves the formation of the imidazole and pyridine rings followed by their coupling. One common method includes:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Formation of the Pyridine Ring: Pyridine rings can be synthesized via various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Coupling Reaction: The imidazole and pyridine rings are then coupled using a suitable linker, such as butyric acid, under conditions that promote amide bond formation.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Types of Reactions:
Substitution: Both the imidazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: N-bromosuccinimide, various nucleophiles or electrophiles depending on the desired substitution.
Major Products:
Oxidation: N-oxides of the imidazole ring.
Reduction: Piperidine derivatives from the pyridine ring.
Substitution: Halogenated derivatives, various substituted imidazole and pyridine compounds.
Scientific Research Applications
N-(6-(1H-imidazol-1-yl)pyridin-3-yl)butyramide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(6-(1H-imidazol-1-yl)pyridin-3-yl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions with biological targets, modulating their function . These interactions can lead to the inhibition of key pathways involved in disease progression, such as the PI3K-AKT pathway in cancer .
Comparison with Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring and amide linkage but differ in the substituents on the pyridine ring.
Imidazo[1,2-a]pyridines: These compounds feature a fused imidazole-pyridine ring system and are known for their diverse biological activities.
Uniqueness: N-(6-(1H-imidazol-1-yl)pyridin-3-yl)butyramide is unique due to the presence of both imidazole and pyridine rings, which confer a combination of chemical reactivity and biological activity. This dual functionality allows it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C12H14N4O |
---|---|
Molecular Weight |
230.27 g/mol |
IUPAC Name |
N-(6-imidazol-1-ylpyridin-3-yl)butanamide |
InChI |
InChI=1S/C12H14N4O/c1-2-3-12(17)15-10-4-5-11(14-8-10)16-7-6-13-9-16/h4-9H,2-3H2,1H3,(H,15,17) |
InChI Key |
LSTIZRGVNKZERG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CN=C(C=C1)N2C=CN=C2 |
Origin of Product |
United States |
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